molecular formula C17H21BO2 B1370824 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane CAS No. 312303-48-3

4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane

Cat. No.: B1370824
CAS No.: 312303-48-3
M. Wt: 268.2 g/mol
InChI Key: GEFOXHSKBXZYNQ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane is an organoboron compound that belongs to the class of boronic esters These compounds are known for their stability and versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling

Biochemical Analysis

Biochemical Properties

4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as an enzyme inhibitor or a specific ligand. For instance, boronic acid derivatives, including this compound, are known to inhibit serine proteases by forming a reversible covalent bond with the active site serine residue . This interaction is crucial in the development of therapeutic agents targeting protease-related diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acid compounds can affect the MAPK/ERK signaling pathway, leading to altered cell proliferation and apoptosis . Additionally, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, such as enzymes and proteins, either inhibiting or activating their functions. For instance, the compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access . Additionally, it can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound is generally stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can also affect metabolic flux by altering the levels of specific metabolites. For example, it may increase the concentration of certain intermediates in the glycolytic pathway, thereby influencing cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ABC transporters . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-methylnaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: Reduction reactions can convert it into boronates or boranes.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halides such as bromine or iodine in the presence of a base.

Major Products:

    Oxidation: Boronic acids.

    Reduction: Boronates or boranes.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for boron-containing drugs.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-fluorophenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-methoxyphenyl)-1,3,2-dioxaborolane

Comparison: Compared to these similar compounds, 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane exhibits unique reactivity due to the presence of the naphthalene ring. This structural feature enhances its stability and reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO2/c1-12-10-11-13-8-6-7-9-14(13)15(12)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFOXHSKBXZYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623713
Record name 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312303-48-3
Record name 4,4,5,5-Tetramethyl-2-(2-methyl-1-naphthalenyl)-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312303-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,2-Dibromoethane (˜0.3 ml) was added to 6.10 g (250 mmol) magnesium turnings in 1000 cm3 of THF. This mixture was stirred for 10 min, and then 55.3 g (250 mmol) of 1-bromo-2-methylnaphthalene was added for 1 h by vigorous stirring at room temperature for 3.5 h. Thereafter, 46.5 g (250 mmol) of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was added in one portion. The resulting mixture was stirred for 15 minutes and then was poured into 1000 cm3 of cold water. The product was extracted with 3×300 ml of ethyl acetate. The organic layer was separated, washed by water, brine, then dried over MgSO4, and, finally, evaporated to dryness. The resulting white solid was washed by 2×75 ml of pentane and dried in vacuum. Yield 47.3 g (70%). Anal. calc. for C17H21BO2: C, 76.14; H, 7.89. Found: C, 76.31; H, 8.02. 1H NMR (CDCl3): 8.12 (m, 1H, 8-H), 7.77 (m, 1H, 5-H), 7.75 (d, J=8.4 Hz, 1H, 4-H), 7.44 (m, 1H, 7-H), 7.38 (m, 1H, 6-H), 7.28 (d, J=8.4 Hz, 1H, 3-H), 2.63 (s, 3H, 2-Me), 1.48 (s, 12H, CMe2CMe2).
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
55.3 g
Type
reactant
Reaction Step Two
Quantity
46.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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